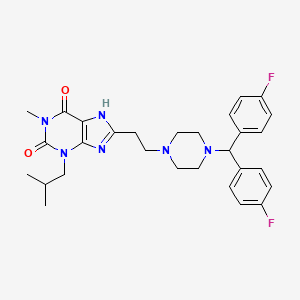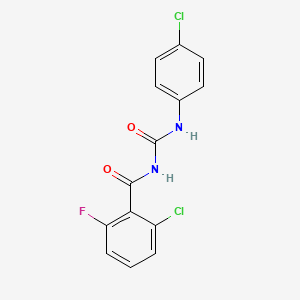
(S)-Hexaconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Hexaconazole is a chiral triazole fungicide widely used in agriculture to control fungal diseases in crops. It is known for its effectiveness against a broad spectrum of fungi, including those causing powdery mildew, rust, and leaf spot. The compound’s chemical structure allows it to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and reproduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Hexaconazole typically involves the reaction of 1,2,4-triazole with various halogenated compounds under controlled conditions. One common method includes the alkylation of 1,2,4-triazole with 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Post-synthesis, the compound undergoes purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Hexaconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents such as sodium azide or thiols.
Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted triazole compounds, each with varying degrees of fungicidal activity.
Aplicaciones Científicas De Investigación
(S)-Hexaconazole has diverse applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of triazole derivatives.
Biology: Investigated for its effects on fungal cell membrane integrity and its potential as a tool to study ergosterol biosynthesis.
Medicine: Explored for its potential antifungal properties in treating human fungal infections.
Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.
Mecanismo De Acción
(S)-Hexaconazole exerts its fungicidal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By blocking this enzyme, this compound disrupts the formation of ergosterol, leading to increased membrane permeability and ultimately causing fungal cell death. The compound’s specificity for fungal enzymes makes it an effective and selective fungicide.
Comparación Con Compuestos Similares
Propiconazole: Another triazole fungicide with a similar mechanism of action but different spectrum of activity.
Tebuconazole: Known for its broad-spectrum fungicidal properties and used in various crops.
Flutriafol: Effective against a wide range of fungal pathogens and used in both agriculture and horticulture.
Uniqueness: (S)-Hexaconazole stands out due to its chiral nature, which can influence its biological activity and environmental behavior. Its specific inhibition of ergosterol biosynthesis and effectiveness against a broad spectrum of fungi make it a valuable tool in agricultural disease management.
Propiedades
Número CAS |
221627-82-3 |
|---|---|
Fórmula molecular |
C14H17Cl2N3O |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
(2S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m1/s1 |
Clave InChI |
STMIIPIFODONDC-CQSZACIVSA-N |
SMILES isomérico |
CCCC[C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
SMILES canónico |
CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


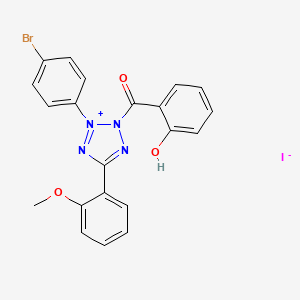
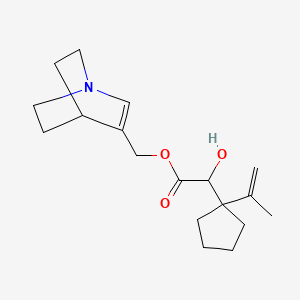
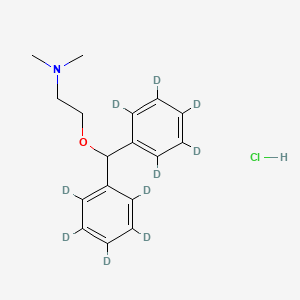
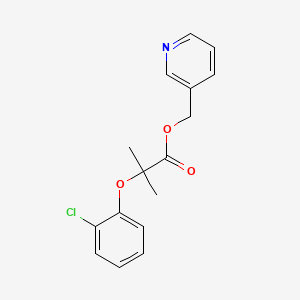
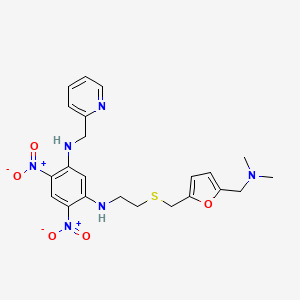
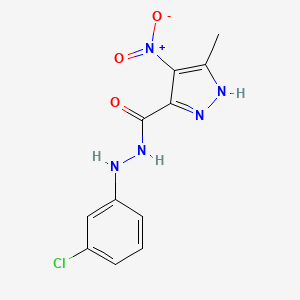

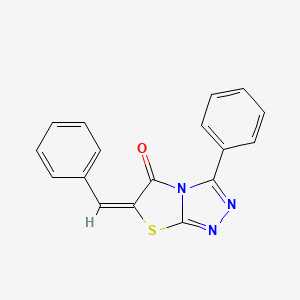
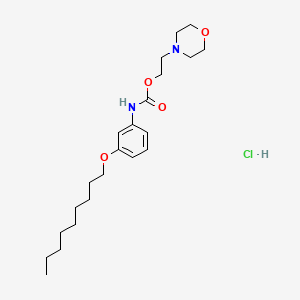
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
